Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate;methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is a chemical compound with the molecular formula C11H8F2O3 and a molecular weight of 226.18 g/mol . This compound is characterized by the presence of a difluoro-substituted phenyl ring and an acrylate ester group, making it a valuable intermediate in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-(3,5-difluoro-4-carboxyphenyl)acrylate.
Reduction: 3-(3,5-difluoro-4-hydroxymethylphenyl)acrylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoro-substituted phenyl ring and the formyl group play crucial roles in binding to active sites and modulating biological activity. The acrylate ester group can participate in Michael addition reactions, further influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,5-difluoro-4-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 3-(3,5-difluoro-4-methylphenyl)acrylate: Similar structure but with a methyl group instead of a formyl group.
Methyl 3-(3,5-difluoro-4-nitrophenyl)acrylate: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is unique due to the presence of both the difluoro-substituted phenyl ring and the formyl group, which confer distinct reactivity and binding properties.
Biological Activity
Methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate, also known as methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate, is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate has the molecular formula C11H8F2O3 and a molecular weight of approximately 226.18 g/mol. The presence of difluorinated substituents on the phenyl ring enhances its electronic properties, making it a valuable intermediate in organic synthesis and pharmaceuticals.
Synthesis Methods
The synthesis of methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. Common methods include:
- Base-Catalyzed Condensation : Utilizing strong bases to facilitate the reaction between the aldehyde and acrylate.
- Solvent-Free Methods : Emphasizing environmentally friendly practices to enhance yield and reduce waste.
Biological Activity
The biological activity of methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key findings include:
- Antibacterial Activity : Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, difluoromethyl derivatives have shown effectiveness against Mycobacterium smegmatis and other Gram-negative bacteria .
- Enzyme Modulation : The compound may influence enzyme activity through mechanisms involving hydrogen bonding and electrostatic interactions. Its ability to modulate biological pathways makes it a candidate for drug development.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals distinct differences in their biological activities:
Compound Name | Key Features | Differences from Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate |
---|---|---|
Methyl 3-(4-formylphenyl)acrylate | Lacks difluorinated substituents | May exhibit different reactivity and biological activity |
Methyl 3-(trifluoromethylphenyl)acrylate | Contains trifluoromethyl group | Different electronic properties affecting reactivity |
Methyl 2-(2-fluorophenyl)prop-2-enoate | Fluorinated phenol structure | Variations in sterics and electronics compared to difluoro |
Case Studies
Recent studies have highlighted the potential applications of methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate in medicinal chemistry:
- Antimicrobial Studies : A series of compounds derived from difluorinated structures demonstrated enhanced activity against various bacterial strains. The balance between lipophilicity and hydrogen bond donor/acceptor capacities was crucial for their observed activities .
- Synthetic Applications : As a versatile building block, this compound can be utilized in synthesizing more complex molecules with potential pharmaceutical applications. Its unique reactivity allows for the development of novel drugs targeting specific pathways.
Properties
IUPAC Name |
methyl 3-(3,5-difluoro-4-formylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGULTXZDPTNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.